N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide
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Overview
Description
N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a complex organic compound featuring a naphthalene core linked to thiazole rings
Scientific Research Applications
N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its ability to interact with biological targets, potentially leading to new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is the amidation of naphthalene-2-carboxylic acid with a thiazole derivative under controlled conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Mechanism of Action
The mechanism of action of N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene diimides: Known for their electronic properties and used in organic electronics.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is unique due to its combination of naphthalene and thiazole moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O2S2/c33-25(21-11-9-17-5-1-3-7-19(17)13-21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H,(H,29,31,33)(H,30,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPOXBWHBKUAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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